

Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-3-cyclohexylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-3-cyclohexylpropanoic acid**, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for compound characterization and quality control.

Molecular Structure and Properties

Structure:

Caption: Chemical structure of **3-Amino-3-cyclohexylpropanoic acid**.

Molecular Formula: $C_9H_{17}NO_2$

Molecular Weight: 171.24 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **3-Amino-3-cyclohexylpropanoic acid**.

^1H NMR Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (δ) in ppm.

Atom Number(s)	Chemical Shift (ppm)	Multiplicity
H on C3	3.2 - 3.5	Multiplet
H on C2	2.4 - 2.6	Multiplet
H on C1'	1.6 - 1.8	Multiplet
H on C2', C6' (axial)	1.1 - 1.3	Multiplet
H on C2', C6' (equatorial)	1.6 - 1.8	Multiplet
H on C3', C5' (axial)	1.0 - 1.2	Multiplet
H on C3', C5' (equatorial)	1.7 - 1.9	Multiplet
H on C4' (axial)	1.1 - 1.3	Multiplet
H on C4' (equatorial)	1.7 - 1.9	Multiplet
NH ₂	7.5 - 8.5	Broad Singlet
COOH	10.0 - 12.0	Broad Singlet

Note: Predicted shifts are relative to TMS at 0 ppm. Solvent effects can cause significant variations.

^{13}C NMR Spectroscopy

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) in ppm.

Atom Number	Chemical Shift (ppm)
C=O	175 - 180
C3	50 - 55
C2	40 - 45
C1'	40 - 45
C2', C6'	28 - 33
C3', C5'	25 - 30
C4'	24 - 28

Note: Predicted shifts are relative to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies.

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong
N-H (Amine)	Stretching	3300 - 3500	Medium
C-H (sp ³)	Stretching	2850 - 3000	Medium to Strong
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
N-H (Amine)	Bending	1550 - 1650	Medium
C-O (Carboxylic Acid)	Stretching	1210 - 1320	Medium
C-N (Amine)	Stretching	1020 - 1250	Medium

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.

m/z	Proposed Fragment
171	[M] ⁺ (Molecular Ion)
154	[M - NH ₃] ⁺
126	[M - COOH] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
55	Various C ₄ fragments

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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Caption: General workflow for NMR spectroscopy.

A sample of **3-Amino-3-cyclohexylpropanoic acid** (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy



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Caption: Workflow for FTIR spectroscopy.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)



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Caption: General workflow for mass spectrometry.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol/water) and introduced into the instrument. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of **3-Amino-3-cyclohexylpropanoic acid**. While this information is a valuable resource for researchers, it is crucial to confirm these findings with experimental data for definitive structural elucidation and purity assessment in research and drug development applications.

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